trans-1,2-Cyclohexanediol

Catalog No.
S606742
CAS No.
1460-57-7
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanediol

CAS Number

1460-57-7

Product Name

trans-1,2-Cyclohexanediol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1

InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O

Organic Chemical Synthesis Intermediate

Trans-1,2-Cyclohexanediol is a diol compound with the molecular formula C6_6H12_{12}O2_2 and is characterized by its trans configuration. It is a stereoisomer of 1,2-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is primarily known as a metabolite of cyclohexene oxide and is utilized in various chemical syntheses and reactions due to its unique structural properties .

  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, oxidation using potassium permanganate can yield adipic acid .
  • Dehydration: Under acidic conditions, it can undergo dehydration to form cyclohexene oxide, which is an important intermediate in organic synthesis .
  • Reduction: The compound can also be reduced to form cyclohexanol or other alcohols through various catalytic processes.

Trans-1,2-Cyclohexanediol has been studied for its biological activity, particularly as a metabolite. While specific pharmacological effects are not extensively documented, its structural similarity to other diols suggests potential interactions with biological systems. Some studies indicate that it may exhibit low toxicity and could be involved in metabolic pathways related to cyclohexene derivatives .

Several methods exist for synthesizing trans-1,2-Cyclohexanediol:

  • Hydroxylation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide in the presence of a catalyst such as osmium tetroxide or p-toluenesulfonic acid. This method yields trans-1,2-cyclohexanediol effectively .
  • Epoxidation and Hydrolysis: Another approach involves the epoxidation of cyclohexene followed by hydrolysis, which can lead to the formation of trans-1,2-cyclohexanediol through a green chemistry process .
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow microreactor systems that streamline the synthesis process, enhancing yield and reducing reaction times .

Studies examining the interactions of trans-1,2-Cyclohexanediol with other compounds have indicated its role as a metabolite in biochemical pathways. Its interactions with enzymes involved in oxidation-reduction processes have been explored, highlighting its potential effects on metabolic rates and pathways related to cyclohexene derivatives .

Trans-1,2-Cyclohexanediol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Cis-1,2-CyclohexanediolStereoisomerHydroxyl groups on the same side; different physical properties
CyclohexanolMonohydroxy alcoholContains only one hydroxyl group; simpler structure
CyclohexeneUnsaturated hydrocarbonNo hydroxyl groups; reactive double bond
1,2-Ethanediol (Ethylene Glycol)Simple diolSmaller size; widely used as an antifreeze and solvent

Trans-1,2-Cyclohexanediol's unique trans configuration allows for distinct reactivity patterns compared to its cis counterpart and other similar compounds. This configurational difference significantly influences its chemical behavior and biological interactions .

Oxidative Dihydroxylation of Cyclohexene

The oxidative dihydroxylation of cyclohexene represents a direct route to trans-1,2-cyclohexanediol. Traditional methods employ osmium tetroxide (OsO~4~), which facilitates syn-dihydroxylation of alkenes via a cyclic osmate ester intermediate [2]. However, OsO~4~’s toxicity and cost have driven research into alternative catalysts. Iron(III) phthalocyanine complexes, such as FePcOTf, combined with hydrogen peroxide (H~2~O~2~), offer a milder approach. Under reflux conditions in methanol, this system achieves moderate yields of 1,2-diols, though selectivity for the trans isomer remains challenging [1].

A critical comparison reveals that OsO~4~-mediated reactions provide higher stereochemical control but require stringent safety measures. In contrast, iron-based systems prioritize environmental and operational safety, albeit with trade-offs in reaction efficiency [1] [2]. Recent advances in asymmetric dihydroxylation, inspired by the Sharpless protocol, remain underexplored for cyclohexene but hold promise for enantioselective trans-diol synthesis [2].

Hydrolysis of Cyclohexene Oxide with Acid Catalysis

Hydrolysis of cyclohexene oxide under acidic conditions is a scalable method for trans-1,2-cyclohexanediol. The reaction proceeds via carbocation intermediates, where the para-substituent on aryl epoxides influences the cis:trans diol ratio [3]. For example, 1-phenylcyclohexene oxide hydrolysis in dioxane-water solutions yields trans-diols preferentially due to steric and electronic stabilization of the transition state [3].

A laboratory-scale procedure using formic acid (HCO~2~H) and hydrogen peroxide demonstrates practical feasibility. Cyclohexene is treated with HCO~2~H/H~2~O~2~ at 0–80°C, followed by alkaline hydrolysis of intermediate formate esters. This method achieves trans-1,2-cyclohexanediol in high purity after vacuum distillation [4]. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature0–80°CPrevents side reactions
H~2~O~2~ Concentration30%Balances oxidation efficiency
Reaction Time35 minutesMinimizes epoxide hydrolysis

This table summarizes conditions critical for maximizing diol yield while avoiding over-oxidation [4].

Alternative Synthetic Routes and Reaction Optimization

Alternative pathways include epoxidation followed by controlled hydrolysis. Cyclohexene epoxidation using hydrogen peroxide and fluorinated solvents, such as 3F03F, generates cyclohexene oxide, which is subsequently hydrolyzed [5]. However, epoxide instability in aqueous media necessitates additives like sodium acetate to suppress hydrolysis during synthesis [5].

Recycling catalytic phases presents challenges, as residual hydrogen peroxide deactivates transition metal catalysts over multiple cycles [5]. Sub-stoichiometric oxidant use mitigates this issue, albeit at the cost of reduced reaction rates. For instance, titanium(IV) catalysts in multicomponent reactions demonstrate robustness but require precise ligand tuning to maintain activity [6].

Role of Transition Metal Catalysts in Selectivity Control

Transition metals such as osmium, titanium, and iron dominate selectivity control in diol synthesis. Osmium tetroxide’s unparalleled ability to stabilize syn-addition intermediates ensures high diastereoselectivity, but its application is limited to specialized settings [2]. Titanium-based systems, particularly Ti(NMe~2~)~2~(dpm), enable multicomponent couplings but demand rigorous optimization of donor ligands to enhance stereochemical outcomes [6].

Iron(III) phthalocyanine triflate (FePcOTf) emerges as a sustainable candidate, leveraging Lewis acidity to activate hydrogen peroxide for selective oxidation. While current systems achieve only moderate trans-selectivity, ligand modifications—such as electron-withdrawing groups on the phthalocyanine ring—could improve stereochemical control [1].

Gold catalysis, though not detailed in the provided sources, represents an underexplored avenue. Analogous to titanium and iron, gold’s π-acidity might facilitate novel activation pathways for cyclohexene functionalization.

Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

LogP

0.08 (LogP)

Melting Point

102.5 °C

UNII

89G7G95Z1Y
8W5CKZ32GP

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1460-57-7

Wikipedia

Trans-1,2-cyclohexanediol

Dates

Modify: 2023-09-14

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